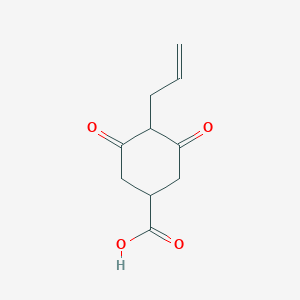
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is a specialized organic compound with the molecular formula C10H12O4. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, two keto groups, and an allyl group. It is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Allylation: An allyl group is introduced to the cyclohexane ring through an allylation reaction.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of metal catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include:
Hydroxyl Derivatives: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Extended Carbon Chains: From allylation reactions.
Aplicaciones Científicas De Investigación
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Allyl-3,5-Dioxo-1-Cyclohexanecarboxylate: Similar structure but with a methyl ester group.
1-Cyclohexene-1-carboxylic acid: Lacks the keto and allyl groups.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Contains a hydroxyl group and different substituents.
Propiedades
Número CAS |
52935-95-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3,5-dioxo-4-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-2-3-7-8(11)4-6(10(13)14)5-9(7)12/h2,6-7H,1,3-5H2,(H,13,14) |
Clave InChI |
IXEUBGBRQYTUMI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)CC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
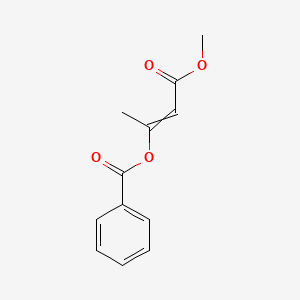
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
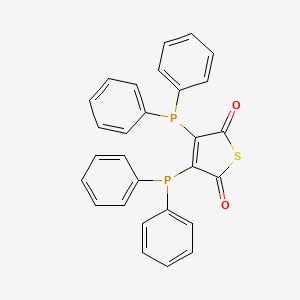
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
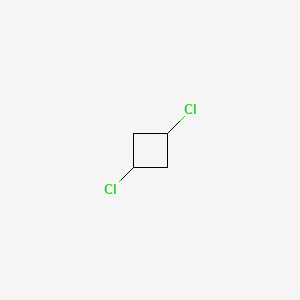
![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
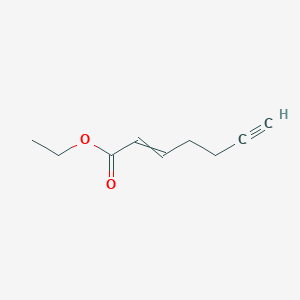
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
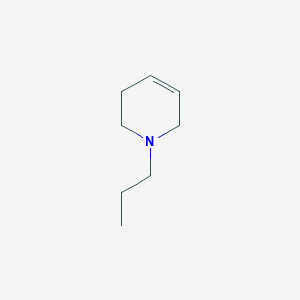
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
